2-(2,4-dichlorophenoxy)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of dichlorophenoxy and methylphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide typically involves the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This intermediate is synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Formation of the amide bond: The 2,4-dichlorophenoxyacetic acid is then reacted with N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide can undergo various chemical reactions, including:
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, ether, and dry conditions.
Substitution: Amines, thiols, and polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4,5-trichlorophenoxyacetic acid: Another herbicide with additional chlorine substitution.
2-(2,4-dichlorophenoxy)propionic acid: A related compound with a propionic acid moiety.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide is unique due to the presence of both dichlorophenoxy and methylphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2S/c1-13-3-2-4-14(9-13)12-24-8-7-21-18(22)11-23-17-6-5-15(19)10-16(17)20/h2-6,9-10H,7-8,11-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZAKJCWYYOEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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